Cas no 90-44-8 (Anthrone)

Anthrone structure
Anthrone structure
Nome do Produto:Anthrone
N.o CAS:90-44-8
MF:C14H10O
MW:194.228603839874
MDL:MFCD00001187
CID:34564
PubChem ID:7018

Anthrone Propriedades químicas e físicas

Nomes e Identificadores

    • Anthrone
    • (10H)-9-Anthracenone
    • 9,10-dihydro-9-oxo-anthracen
    • 9-oxoanthracene
    • Anthracene, 9,10-dihydro-9-oxo-
    • Anthranone
    • ANTHRACENONE
    • 9-Oxodihydroanthracene
    • 10H-Anthracen-9-one
    • 9(10H)-Anthracenone
    • Anthrone,foranalysisACS100GR
    • Anthrone,foranalysisACS25GR
    • 3,4-dihydro-10H-anthracene-9-one
    • 9,10-dihydro-9-oxoanthracene
    • 9-ANTHRACENONE
    • Anthrone, ACS reagent
    • Anthrone, for analysis ACS
    • ANTHRONE,ACS
    • ANTHRONE,REAG.
    • CARBOTHRONE
    • Az-O
    • FP0FJ7K744
    • 9,10-Dihydro-9-ketoanthracene
    • RJGDLRCDCYRQOQ-UHFFFAOYSA-N
    • Anthrone, 95%, pure
    • 10-hydroanthracen-9-one
    • 9-anthrone
    • Anthrone, 96%
    • Epitop
    • F0001-2207
    • DTXCID0029391
    • AP-065/41069590
    • NSC 1965
    • CS-W010654
    • H10720
    • AI3-11256
    • DITHRANOL IMPURITY A [EP IMPURITY]
    • Q411768
    • A-8100
    • 90-44-8
    • ANTHRONE [MI]
    • Anthracen-9(10H)-one; Dithranol Imp. A (EP); Anthrone; Dithranol Impurity A
    • BDBM50060860
    • BBL019139
    • NSC-1965
    • EINECS 201-994-0
    • InChI=1/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H
    • STR00681
    • AKOS000118893
    • Anthrone, analytical standard
    • CHEMBL124440
    • CAS-90-44-8
    • Anthracene,10-dihydro-9-oxo-
    • 9,10-DIHYDROANTHRACEN-9-ONE
    • 9 10-Dihydro-9-Ketoanthracene
    • CCRIS 3175
    • SCHEMBL18143
    • NSC1965
    • Epitope ID:116188
    • LS-20749
    • FT-0622426
    • DTXSID1049431
    • CHEBI:33835
    • Anthracen-9(10H)-one (Anthrone)
    • STL199162
    • UNII-FP0FJ7K744
    • anthron-
    • Anthrone, ACS reagent, 97%
    • SY010357
    • MFCD00001187
    • A0509
    • NCGC00260495-01
    • D0C6BU
    • EN300-19192
    • Anthrone, ACS grade
    • anthracen-9(10H)-one
    • HY-W009938
    • HSDB 2158
    • Tox21_202949
    • Anthrone (6CI, 8CI)
    • Quino Power ATR
    • Anthrone,96%
    • Anthracene, 9,10dihydro9oxo
    • DITHRANOL IMPURITY A (EP IMPURITY)
    • DA-01280
    • 9(10h)anthracenone
    • 9,10Dihydro9oxoanthracene
    • 9Oxoanthracene
    • NS00014375
    • Anthrone (~90%)
    • MDL: MFCD00001187
    • Inchi: 1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2
    • Chave InChI: RJGDLRCDCYRQOQ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)CC2C1=CC=CC=2
    • BRN: 1910173

Propriedades Computadas

  • Massa Exacta: 194.07300
  • Massa monoisotópica: 194.073165
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 234
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 17.1
  • Carga de Superfície: 0
  • XLogP3: 3.7

Propriedades Experimentais

  • Cor/Forma: Colorless needle like crystals.
  • Densidade: 1.0550 (rough estimate)
  • Ponto de Fusão: 154-157 °C (lit.)
  • Ponto de ebulição: 721 ºC
  • Ponto de Flash: 150.3℃
  • Índice de Refracção: 1.5500 (estimate)
  • Solubilidade: INSOLUBLE
  • Coeficiente de partição da água: Insoluble
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents. Combustible.
  • PSA: 17.07000
  • LogP: 2.82180
  • Merck: 691
  • Sensibilidade: Light Sensitive
  • Solubilidade: It is soluble in most organic solvents such as acetone and benzene, does not produce fluorescence, and is slightly soluble in water.

Anthrone Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36
  • CÓDIGOS DA MARCA F FLUKA:8
  • RTECS:CB8925500
  • Identificação dos materiais perigosos: Xi
  • TSCA:Yes
  • Condição de armazenamento:2-8°C
  • Frases de Risco:R36/37/38

Anthrone Dados aduaneiros

  • CÓDIGO SH:2914399090
  • Dados aduaneiros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Anthrone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BAI LING WEI Technology Co., Ltd.
053522-25g
Anthrone
90-44-8 96%
25g
¥ 924 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R049966-5g
Anthrone
90-44-8 90%
5g
¥56 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R049966-500g
Anthrone
90-44-8 90%
500g
¥2223 2023-07-10
Key Organics Ltd
STR00681-5MG
10H-Anthracen-9-one
90-44-8 >95%
5mg
£46.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003174-500g
Anthrone
90-44-8 99%
500g
¥3604 2024-11-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14998-5g
Anthrone
90-44-8 98%
5g
¥172.00 2023-09-09
Enamine
EN300-19192-10.0g
9,10-dihydroanthracen-9-one
90-44-8 95.0%
10.0g
$32.0 2024-11-06
abcr
AB125414-500 g
Anthrone, 96%; .
90-44-8 96%
500 g
€572.00 2023-07-20
abcr
AB207072-10g
Anthrone, ACS; .
90-44-8
10g
€70.20 2025-02-16
Key Organics Ltd
STR00681-1MG
10H-Anthracen-9-one
90-44-8 >95%
1mg
£37.00 2025-02-09

Anthrone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Diphosphoryl chloride
1.2 Reagents: Water
Referência
Intramolecular acylation of aryl- and aroyl-aliphatic acids by the action of pyrophosphoryl chloride and phosphorus oxychloride
El-Sayrafi, Sami; Rayyan, Saleh, Molecules [online computer file], 2001, 6(3), 279-286

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Water Solvents: Water
Referência
Another pathway of the reaction of thionyl chloride with active methylene compounds. Reaction of anthrone with thionyl chloride
Oka, Kitaro; Hara, Shoji, Journal of Organic Chemistry, 1978, 43(23), 4533-5

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Dithionite Solvents: Water
Referência
Preparation of anthrone
, Japan, , ,

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Nafion H Solvents: 1,3-Dichlorobenzene
Referência
Catalysis by solid superacids. Part 33. Nafion-H catalyzed intramolecular Friedel-Crafts acylation. Formation of cyclic ketones and related heterocycles
Olah, George A.; Mathew, Thomas; Farnia, Morteza; Prakash, G. K. Surya, Synlett, 1999, (7), 1067-1068

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Pyridinium fluorochromate Solvents: Acetone ,  Water
Referência
Oxidative deprotection of oximes using pyridinium fluorochromate and hydrogen peroxide
Ganguly, Nemai C.; Sukai, Arun K.; De, Sripada; De, Prithwiraj, Synthetic Communications, 2001, 31(10), 1607-1612

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Tin Solvents: Acetic acid ;  rt → reflux
1.2 Reagents: Hydrochloric acid ;  2 h, reflux; 2 h, reflux
Referência
Selective recognition and sensing of biologically important phosphates using triptycene-based anion receptors
Kassir, Ahmad F.; Lupp, Daniel; Grabowski, Jakub; Granda, Jaroslaw M.; Jurczak, Janusz, ChemRxiv, 2022, 1, 1-97

Synthetic Routes 7

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1,3,5-Benzenetricarboxylic acid, iron(3+) salt (1:1) Solvents: Acetonitrile ;  27 h, 70 °C; 70 °C → rt
Referência
Metal organic frameworks as efficient heterogeneous catalysts for the oxidation of benzylic compounds with t-butyl hydroperoxide
Dhakshinamoorthy, Amarajothi; Alvaro, Mercedes; Garcia, Hermenegildo, Journal of Catalysis, 2009, 267(1), 1-4

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Alumina Catalysts: Manganese oxide (MnO2) (nano) ;  150 - 240 s, 105 °C
Referência
Efficient oxidation of arylmethylene compounds using nano-MnO2
Nammalwar, Baskar; Fortenberry, Chelsea; Bunce, Richard A.; Lageshetty, Sathish Kumar; Ausman, Kevin D., Tetrahedron Letters, 2013, 54(15), 2010-2013

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Potassium hydride ,  18-Crown-6 Solvents: 1,4-Dioxane
1.2 Reagents: Methanol
Referência
Model studies directed towards the synthesis of the oxetane D-ring of paclitaxel: Assessment of the oxyanion-assisted retro-Diels-Alder reaction as a means for generating oxete
Banwell, Martin G.; Clark, George R.; Hockless, David C. R.; Pallich, Susanne, Australian Journal of Chemistry, 2001, 54(11), 691-704

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium hypochlorite (Dowex 1X8-200 supported) Solvents: Acetone ;  2 h, reflux
Referência
Sodium hypochlorite-Dowex 1X8-200: A convenient oxidizing reagent
Hashemi, Mahmoodi; Mohammad; Ahmadibeni, Yousef, Iranian Journal of Chemistry & Chemical Engineering, 2002, 21(2), 71-73

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… Solvents: Dichloromethane ;  rt
Referência
BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations
Prakash, G. K. Surya; Mathew, Thomas; Marinez, Eric R.; Esteves, Pierre M.; Rasul, Golam; et al, Journal of Organic Chemistry, 2006, 71(10), 3952-3958

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Water Catalysts: Silica ;  15 min, rt
1.2 Solvents: Cyclohexane
Referência
Wet Silica-Supported Permanganate for the Cleavage of Semicarbazones and Phenylhydrazones under Solvent-Free Conditions
Hajipour, Abdol R.; Adibi, Hadi; Ruoho, Arnold E., Journal of Organic Chemistry, 2003, 68(11), 4553-4555

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sodium hypochlorite Catalysts: Cobalt diacetate ,  Tempo Solvents: Dichloromethane ;  6 h, pH 8.3, 0 - 5 °C
Referência
Direct benzylic oxidation with sodium hypochlorite using a new efficient catalytic system: TEMPO/Co(OAc)2
Jin, Can; Zhang, Li; Su, Weike, Synlett, 2011, (10), 1435-1438

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Cesium carbonate ,  Palladium oxide (PdO) (intercalated with mesoporous silica) ;  8 h, 80 °C
Referência
Palladium oxide nanoparticles intercalated mesoporous silica for solvent free acceptorless dehydrogenation reactions of alcohols
Samanta, Partha Kumar; Ray, Shounak; Das, Trisha; Gage, Samuel H.; Nandi, Mahasweta; et al, Microporous and Mesoporous Materials, 2019, 284, 186-197

Synthetic Routes 15

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: 2257484-14-1 Solvents: Water ;  4 h, rt
Referência
Cu(I)-Based Metal-Organic Frameworks as Efficient and Recyclable Heterogeneous Catalysts for Aqueous-Medium C-H Oxidation
Gao, Kuan; Huang, Chao ; Yang, Yisen; Li, Hong; Wu, Jie ; et al, Crystal Growth & Design, 2019, 19(2), 976-982

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Silica ,  (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Acetonitrile ,  Water ;  95 min, rt
Referência
Selective Oxidation of Thiols and Alcohols by Physically Encapsulated Nickel Schiff-Base Complex Prepared Via Sol-Gel Method as Nano-Catalyst
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz; Takjoo, Reza; Eshghi, Hossein, Synthesis and Reactivity in Inorganic, 2013, 43(3), 264-272

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: o-Xylene ;  9 h, reflux
Referência
Wool supported manganese dioxide nano-scale dispersion: a biopolymer based catalyst for the aerobic oxidation of organic compounds
Shaabani, Ahmad; Hezarkhani, Zeinab; Badali, Elham, RSC Advances, 2015, 5(76), 61759-61767

Anthrone Raw materials

Anthrone Preparation Products

Anthrone Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:90-44-8)Anthrone
Número da Ordem:25856860
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:13
Preço ($):discuss personally

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